3-(4-Ethylphenoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylphenoxy)propan-1-amine is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of an ethyl group attached to a phenoxy group, which is further connected to a propan-1-amine chain. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenoxy)propan-1-amine typically involves the reaction of 4-ethylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-(4-Ethylphenoxy)propan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3-Ethylphenoxy)propan-1-amine: Similar structure but with the ethyl group in the meta position.
4-Methylphenoxypropan-1-amine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
3-(4-Ethylphenoxy)propan-1-amine is unique due to the specific positioning of the ethyl group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural variation can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(4-ethylphenoxy)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h4-7H,2-3,8-9,12H2,1H3 |
InChI Key |
PNEGMJJTDBVXOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.